4-Phenyl-3-(trifluoromethyl)aniline
Description
Contextualization within Aromatic Amine and Fluorinated Compound Chemistry
4-Phenyl-3-(trifluoromethyl)aniline is a derivative of aniline (B41778), the simplest aromatic amine. numberanalytics.com Aromatic amines, or arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. numberanalytics.com They are generally less basic than their aliphatic counterparts because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic system. numberanalytics.com This electronic feature also makes the aromatic ring more reactive towards electrophilic substitution. libretexts.org Aromatic amines are characterized as high-boiling liquids or low-melting solids and are foundational in the synthesis of a wide array of chemicals, including dyes and pharmaceuticals. numberanalytics.comwhamine.com
The inclusion of fluorine-containing groups, particularly the trifluoromethyl (-CF3) group, has become a widespread strategy in medicinal chemistry and materials science. bohrium.com The -CF3 group is a strong electron-withdrawing substituent that can significantly alter a molecule's physicochemical properties. researchgate.net It is known to enhance lipophilicity, which can improve membrane permeability and bioavailability of drug candidates. researchgate.netmdpi.com The carbon-fluorine bond is exceptionally strong, contributing to the metabolic stability of molecules containing this group. mdpi.com The trifluoromethyl group is often used to fine-tune the electronic and steric properties of a molecule, which can lead to improved binding affinity and selectivity for biological targets. researchgate.netmdpi.com
Significance as a Research Scaffold in Advanced Organic Synthesis
The unique combination of the biphenyl (B1667301) structure, the reactive amino group, and the modulating trifluoromethyl group makes this compound a highly significant scaffold in advanced organic synthesis. The amino group can be readily modified through various reactions, such as acylation and sulfonation, allowing for the introduction of diverse functionalities. whamine.com
The presence of the trifluoromethyl group is particularly strategic. It is known to improve the pharmacodynamic and pharmacokinetic properties of resulting compounds. nih.gov This has led to its incorporation in a number of widely used drugs. nih.gov Research has shown that the trifluoromethyl-substituted phenyl moiety is a potent inhibitor of various bacterial strains, including drug-resistant ones. nih.gov
Furthermore, derivatives of trifluoromethylanilines are utilized in the synthesis of potent therapeutic agents. For instance, 4-methyl-3-(trifluoromethyl)aniline (B146406) is a key intermediate in the production of nilotinib, a tyrosine kinase inhibitor. The trifluoromethyl group in these structures often enhances binding affinity to their targets. The core structure of this compound has also been investigated for its potential in developing new antimicrobial agents. nih.gov
Below is a table summarizing some of the key physical and chemical properties of related aniline compounds:
| Property | 3-(Trifluoromethyl)aniline (B124266) | 4-(Trifluoromethyl)aniline (B29031) | 4-Methyl-3-(trifluoromethyl)aniline |
| Molecular Formula | C₇H₆F₃N wikipedia.org | C₇H₆F₃N sigmaaldrich.com | C₈H₈F₃N |
| Molar Mass | 161.12 g/mol wikipedia.org | 161.12 g/mol sigmaaldrich.com | 175.15 g/mol sigmaaldrich.com |
| Boiling Point | 187-188 °C wikipedia.org | 83 °C at 12 mmHg sigmaaldrich.com | 204 °C sigmaaldrich.com |
| Density | 1.29 g/cm³ wikipedia.org | 1.283 g/mL at 25 °C sigmaaldrich.com | 1.220 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | Not available | n20/D 1.483 sigmaaldrich.com | n20/D 1.490 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPGXANZLDHGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenyl 3 Trifluoromethyl Aniline and Its Structural Analogues
Convergent and Divergent Synthetic Approaches to the Core Structure
The construction of the 4-phenyl-3-(trifluoromethyl)aniline scaffold can be approached through both convergent and divergent synthetic plans. Convergent strategies involve the joining of two complex fragments at a late stage, such as coupling a phenyl group with a pre-functionalized aniline (B41778) ring. Divergent strategies begin with a common intermediate, like 3-(trifluoromethyl)aniline (B124266), which is then elaborated through various reactions to produce a range of derivatives.
Precursor-Based Synthesis: Nitroarene Reduction Strategies
A cornerstone in the synthesis of aromatic amines is the reduction of the corresponding nitroarene. This two-step approach first involves the synthesis of the nitro-substituted precursor, followed by its reduction to the target aniline. For analogues of this compound, a common precursor is 4-nitro-3-(trifluoromethyl)aniline (B27955). One established route to this intermediate begins with m-(trifluoromethyl)aniline. To control the regioselectivity of the nitration, the amino group is first protected, typically as an acetanilide. The subsequent nitration with agents like nitric acid proceeds with high selectivity to the position para to the activating amino group and meta to the deactivating trifluoromethyl group. The final step is the deprotection of the acetyl group to yield 4-nitro-3-(trifluoromethyl)aniline. chemicalbook.com
The reduction of the nitro group is a well-established transformation with a variety of available reagents and conditions. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and clean method. wikipedia.org Chemical reductions are also widely employed; these include the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride (FeCl₃). wikipedia.orggoogle.com More recently, electrochemical methods have been developed for the reduction of nitrobenzotrifluorides, offering a greener alternative to traditional stoichiometric reductants. acs.org The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol (B145695), RT, 1-5 atm H₂ | Clean, high yield; may reduce other functional groups (alkenes, etc.). | wikipedia.org |
| Fe, HCl or CH₃COOH | Aqueous Ethanol, Reflux | Classic, inexpensive method (Béchamp reduction). Generates iron sludge. | wikipedia.org |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), Reflux | Effective for substrates with sensitive functional groups. | wikipedia.org |
| Hydrazine Hydrate, FeCl₃·6H₂O | Methanol, Reflux | Used for reducing nitroarenes like 4-nitro-2-trifluoromethyl chlorobenzene. Avoids large amounts of metal waste. | google.com |
| Electrochemical Reduction | Divided cell, H₂SO₄/MeOH, CuSnPb cathode | Green method; avoids bulk chemical reductants. Product precipitates as a salt. | acs.org |
Halogen Elimination and Functional Group Interconversion Routes
Functional group interconversions (FGI) are fundamental to synthetic organic chemistry, allowing for the strategic manipulation of molecular scaffolds. In the context of this compound synthesis, a key FGI is the halogenation of an aniline precursor, which prepares the molecule for subsequent cross-coupling reactions.
Specifically, the synthesis of 4-bromo-3-(trifluoromethyl)aniline (B1346880) is a critical step. This compound serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. The bromination of 3-(trifluoromethyl)aniline can be achieved with high regioselectivity using electrophilic brominating agents. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is highly effective, yielding the desired product in excellent yields. chemicalbook.com The reaction proceeds preferentially at the para position due to the strong activating and directing effect of the amino group.
Table 2: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline via Electrophilic Bromination
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | Room Temperature, 3 h | 92% | chemicalbook.com |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane (B109758) | -10°C to RT | ~85% (crude) | orgsyn.org |
Advanced Coupling and Aromatization Reactions
Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These methods are particularly powerful for constructing biaryl systems like this compound.
Carbon-Carbon Bond Formation via Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds and is ideally suited for the synthesis of this compound. researchgate.net The most convergent application of this methodology involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. In this case, 4-bromo-3-(trifluoromethyl)aniline is coupled with phenylboronic acid. This reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or [Pd(dppf)Cl₂]. A phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or more advanced biarylphosphines (e.g., XPhos), is crucial for the catalytic cycle, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid. nih.gov
Alternatively, the Buchwald-Hartwig amination offers another powerful convergent route. wikipedia.orgorganic-chemistry.org In this approach, the C-N bond is formed. For instance, 4-phenyl-1-bromo-2-(trifluoromethyl)benzene could be coupled with ammonia (B1221849) or an ammonia equivalent using a specialized palladium-ligand system to construct the target aniline directly. acs.org
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Reference (for general method) |
|---|---|---|---|---|---|
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane or Toluene | beilstein-journals.org |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | DME/H₂O | nih.gov |
Palladium-Catalyzed C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for forming C-C bonds, as it circumvents the need to pre-functionalize substrates with halides or organometallic reagents. For the synthesis of this compound, this would involve the direct arylation of the C-H bond at the 4-position of 3-(trifluoromethyl)aniline.
Research has demonstrated the feasibility of meta-C-H arylation of anilines using a palladium catalyst in conjunction with a removable directing group and a specialized ligand. nih.gov In this approach, the aniline's nitrogen is first protected with a picolinoyl (Pyridine-2-carbonyl) or a similar directing group. This group coordinates to the palladium catalyst, positioning it to selectively activate a meta-C-H bond. A transient mediator, such as norbornene, facilitates the coupling with an aryl halide. This methodology has been shown to be effective for anilines bearing electron-withdrawing groups, including the trifluoromethyl group. nih.gov
Multi-Component and Cascade Reaction Development for Complex Derivatives
Once the core this compound structure is synthesized, it can serve as a valuable building block for creating more complex molecules through multi-component reactions (MCRs) and cascade reactions. These processes allow for the construction of intricate molecular architectures in a single pot, enhancing synthetic efficiency. slideshare.net
A common transformation involving anilines is reductive amination, which can be part of a multi-component sequence. rsc.orgacsgcipr.orgmasterorganicchemistry.com For example, an aldehyde, the aniline core, and a third component can be combined to generate complex products. nih.gov Cascade reactions, where the formation of one bond sets up the spontaneous formation of the next, have been developed to produce fused heterocyclic systems from simple anilines. nih.gov For instance, a cascade reaction of anilines, aromatic aldehydes, and benzenediazonium-2-carboxylate has been used to furnish substituted phenanthridine (B189435) rings. nih.gov These advanced strategies highlight the utility of the this compound scaffold in generating diverse libraries of compounds for various applications.
Advanced Spectroscopic and Structural Characterization of 4 Phenyl 3 Trifluoromethyl Aniline and Its Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a crucial tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of 4-Phenyl-3-(trifluoromethyl)aniline. The analysis of vibrational modes is based on the specific frequencies at which molecular bonds stretch, bend, and rotate. While a dedicated spectrum for this compound is not publicly available, extensive data from analogous compounds, such as 4-nitro-3-(trifluoromethyl)aniline (B27955) and 4-chloro-3-(trifluoromethyl)aniline, provide a strong basis for assigning the characteristic vibrational bands. acs.orgresearchgate.net
The FT-IR and FT-Raman spectra are expected to be dominated by vibrations from the aniline (B41778), trifluoromethyl, and biphenyl (B1667301) moieties. The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The powerful electron-withdrawing trifluoromethyl (-CF₃) group gives rise to strong, characteristic absorption bands, typically in the 1300-1100 cm⁻¹ range, corresponding to C-F stretching modes. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings influences the exact position of these and other bands, such as the C-N stretching and N-H bending modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Assignment |
| N-H Asymmetric Stretch | ~3450-3500 | Aniline derivatives researchgate.net |
| N-H Symmetric Stretch | ~3350-3400 | Aniline derivatives researchgate.net |
| Aromatic C-H Stretch | ~3030-3100 | Biphenyl & Aniline derivatives researchgate.net |
| C=C Aromatic Stretch | ~1600, 1580, 1500, 1450 | Biphenyl & Aniline derivatives researchgate.net |
| N-H Bending (Scissoring) | ~1620 | Aniline derivatives researchgate.net |
| C-N Stretch | ~1320-1250 | Aniline derivatives researchgate.net |
| C-F Asymmetric Stretch | ~1170 | Trifluoromethylated aromatics researchgate.net |
| C-F Symmetric Stretch | ~1130 | Trifluoromethylated aromatics researchgate.net |
| C-H Out-of-Plane Bending | ~750-880 | Substituted benzenes |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound in solution. ¹H-NMR provides information on the number and environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton.
In the ¹H-NMR spectrum, the protons on the two aromatic rings would appear as complex multiplets in the aromatic region, typically between 6.5 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The amino (-NH₂) protons would likely appear as a broad singlet, the position of which can vary depending on solvent and concentration but is often found between 3.5 and 5.0 ppm. The protons on the aniline ring are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group, leading to a distinct pattern. The protons on the unsubstituted phenyl ring would show a pattern characteristic of a monosubstituted benzene. Data from N-phenyl-4-(trifluoromethyl)aniline suggests the protons on the trifluoromethyl-substituted ring would be downfield compared to a simple aniline. rsc.org
The ¹³C-NMR spectrum provides complementary information. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The chemical shift of this carbon is significantly affected by the fluorine atoms. The carbons of the biphenyl system will appear in the aromatic region (110-150 ppm). The carbons directly bonded to the nitrogen (C-N) and the second phenyl ring (C-C) would have characteristic shifts around 140-150 ppm. rsc.orgrsc.org
| Atom | Spectroscopy Type | Expected Chemical Shift (δ, ppm) | Notes and Rationale |
| Aromatic Protons | ¹H-NMR | 6.5 - 8.0 | Complex multiplets. Positions influenced by -NH₂, -CF₃, and inter-ring effects. rsc.orgrsc.org |
| Amino Protons (-NH₂) | ¹H-NMR | 3.5 - 5.0 | Broad singlet, position is solvent/concentration dependent. |
| Aromatic Carbons | ¹³C-NMR | 110 - 150 | Includes carbons of both phenyl rings. rsc.orgrsc.org |
| Carbon-Nitrogen (C-N) | ¹³C-NMR | ~145-148 | The carbon atom bonded to the amino group. |
| Carbon-CF₃ (C-CF₃) | ¹³C-NMR | ~125-130 (quartet) | The carbon atom bonded to the -CF₃ group, split by fluorine coupling. rsc.org |
| Biphenyl Linkage Carbons | ¹³C-NMR | ~140-145 | The carbons forming the bond between the two phenyl rings. |
| Trifluoromethyl Carbon (-CF₃) | ¹³C-NMR | ~124 (quartet) | The carbon atom of the -CF₃ group itself. rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (GC-MS, general MS)
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification. The electron ionization (EI) mass spectrum would provide a distinct fragmentation pattern that can be used for structural confirmation.
The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass (C₁₃H₁₀F₃N, 237.08 g/mol ). A key fragmentation pathway for trifluoromethyl-substituted aromatic compounds is the loss of the CF₃ group, which would result in a significant fragment ion at [M-69]⁺. nih.gov Another prominent fragmentation would be the cleavage of the C-C bond between the two phenyl rings, leading to ions corresponding to the substituted aniline and phenyl fragments. The fragmentation of the biphenyl core itself typically yields a series of characteristic ions. nih.govnih.gov
| Fragment Ion | Proposed m/z | Description |
| [C₁₃H₁₀F₃N]⁺ | 237 | Molecular Ion (M⁺) |
| [C₁₂H₁₀N]⁺ | 168 | Loss of ·CF₃ radical from M⁺ |
| [C₇H₅F₃N]⁺ | 160 | Fragment from cleavage of the biphenyl bond |
| [C₆H₅]⁺ | 77 | Phenyl cation from cleavage of the biphenyl bond |
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in open literature, analysis of related substituted biphenyl structures provides insight into its likely conformation. acs.orgpku.edu.cntandfonline.com
| Structural Parameter | Technique | Expected Finding | Reference/Rationale |
| Dihedral Angle (Ring-Ring) | X-ray Diffraction | Non-planar arrangement of the two phenyl rings. | Steric hindrance from ortho/meta substituents in biphenyls typically forces a twisted conformation. tandfonline.com |
| C-N Bond Length | X-ray Diffraction | ~1.40 Å | Typical for aromatic amines. |
| C-CF₃ Bond Length | X-ray Diffraction | ~1.50 Å | Typical for C(sp²)-C(sp³) bonds involving a trifluoromethyl group. |
| C-F Bond Lengths | X-ray Diffraction | ~1.33 Å | Standard bond length for trifluoromethyl groups. |
| Intermolecular Interactions | X-ray Diffraction | Potential for N-H···π or N-H···F hydrogen bonding in the crystal lattice. | Common packing motifs for aromatic amines. |
Chromatographic Techniques for Purity Assessment and Intermediate Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of the final this compound product and for monitoring the progress of its synthesis by analyzing intermediates. thermofisher.comanjalilabs.co.in
HPLC, especially in a reverse-phase mode (RP-HPLC) using a C18 or similar nonpolar stationary phase, is well-suited for separating aromatic amines from starting materials and byproducts. nih.govresearchgate.net A typical mobile phase would consist of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. tandfonline.comlcms.cz Detection is commonly achieved using a UV detector, as the aromatic rings provide strong chromophores.
Gas Chromatography is also highly effective, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.netnih.govcapes.gov.brnih.gov For GC analysis, a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is generally used. The method allows for the separation of volatile impurities and can provide quantitative purity data, often expressed as "purity by GC". anjalilabs.co.in These techniques are crucial for quality control, ensuring the compound meets the required specifications for its intended application.
| Technique | Typical Stationary Phase (Column) | Typical Mobile/Carrier Phase | Purpose |
| RP-HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water or Methanol/Water mixture (with acid/buffer modifier) tandfonline.comlcms.cz | Purity assessment, separation of non-volatile impurities. |
| GC | 5% Phenyl-methylpolysiloxane (DB-5 type) | Helium or Hydrogen | Purity assessment, analysis of volatile impurities and reaction intermediates. nih.gov |
| GC-MS | 5% Phenyl-methylpolysiloxane (DB-5 type) | Helium | Purity assessment with definitive identification of components by mass. researchgate.netnih.gov |
Computational and Theoretical Investigations of 4 Phenyl 3 Trifluoromethyl Aniline: Structure, Reactivity, and Electronic Properties
Density Functional Theory (DFT) and Ab Initio Calculations for Geometry Optimization
The geometric optimization of molecules is a fundamental step in computational chemistry, providing insights into the most stable three-dimensional arrangement of atoms. For 4-phenyl-3-(trifluoromethyl)aniline, this process is accomplished using Density Functional Theory (DFT) and ab initio methods. These calculations help determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
DFT methods, such as B3LYP, are frequently employed for their balance of accuracy and computational efficiency in studying organic molecules. ajchem-a.com When applied to molecules containing the trifluoromethylaniline moiety, these calculations elucidate the influence of the electron-withdrawing trifluoromethyl group (-CF3) and the phenyl group on the geometry of the aniline (B41778) ring. For instance, in related structures, the presence of such substituents can lead to slight distortions in the benzene (B151609) ring from a perfect hexagon. nih.gov
Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less correlated, approach to geometry optimization. researchgate.net Comparing results from both DFT and ab initio calculations with different basis sets, such as 6-311++G(d,p), allows for a comprehensive understanding of the molecule's structure. ajchem-a.com In similar aniline derivatives, it has been observed that there is generally good agreement between theoretical and experimental geometric parameters. researchgate.net
The optimized geometry of this compound would be characterized by the dihedral angle between the two phenyl rings, which dictates the extent of conjugation between them. The planarity of the molecule is a crucial factor influencing its electronic properties.
Table 1: Representative Theoretical Bond Lengths and Angles for Aniline Derivatives Note: This table is illustrative and based on general findings for substituted anilines. Specific values for this compound would require dedicated calculations.
| Parameter | Typical Calculated Value Range | Method/Basis Set Example |
| C-N Bond Length (Å) | 1.39 - 1.41 | B3LYP/6-311G(d,p) |
| C-C (aromatic) Bond Length (Å) | 1.38 - 1.40 | B3LYP/6-311G(d,p) |
| C-CF3 Bond Length (Å) | 1.48 - 1.52 | B3LYP/6-311G(d,p) |
| C-N-H Bond Angle (°) | 110 - 113 | B3LYP/6-311G(d,p) |
| C-C-C (aromatic) Bond Angle (°) | 118 - 122 | B3LYP/6-311G(d,p) |
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov
For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, is often distributed over the aromatic system and any electron-withdrawing substituents. In the case of this compound, the electron-withdrawing -CF3 group is expected to lower the energy of the LUMO.
Computational studies on related molecules, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), have shown that DFT calculations can effectively predict HOMO and LUMO energies and visualize their distribution. nih.gov These calculations reveal that charge transfer can occur within the molecule, which is indicated by the calculated HOMO-LUMO energies. nih.gov
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Related Aniline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | B3LYP/6-311++G(d,p) ajchem-a.com |
| p-nitroaniline | - | - | 3.8907 | B3LYP/6-311G(d,p) thaiscience.info |
| p-aminoaniline | - | - | 4.6019 | B3LYP/6-311G(d,p) thaiscience.info |
These values provide a comparative basis for estimating the electronic behavior of this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution Studies
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.com The MEP map provides a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas represent positive potential (electron-deficient regions) and are susceptible to nucleophilic attack. Green areas indicate neutral potential.
For substituted anilines, the MEP surface often shows a negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a likely site for electrophilic interaction. thaiscience.info The presence of the electron-withdrawing -CF3 group in this compound would be expected to create a region of positive electrostatic potential around the fluorine atoms. researchgate.net
Charge distribution studies, often performed using methods like Mulliken population analysis, provide quantitative values for the partial charges on each atom. thaiscience.info This information complements the MEP analysis by detailing how the electron density is distributed throughout the molecule, influenced by the electronegativity of the constituent atoms and the presence of electron-donating or -withdrawing groups.
Prediction of Spectroscopic Parameters
Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations of NMR chemical shifts can aid in the structural elucidation of complex molecules. For this compound, predicting the 1H, 13C, and 19F NMR spectra would be of particular interest.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts using DFT. researchgate.net The calculated shifts are then compared to experimental data, often showing good correlation. For instance, the chemical shifts of protons on the aromatic rings will be influenced by the electronic effects of both the amino and trifluoromethyl groups. The protons ortho and para to the electron-donating amino group are expected to be shielded (shifted to a lower ppm), while the trifluoromethyl group will have a deshielding effect.
The 19F NMR chemical shift is particularly sensitive to the electronic environment. Computational studies on fluorinated organic molecules have demonstrated the utility of theoretical predictions in assigning 19F NMR signals. mdpi.com
Table 3: Representative Predicted 1H and 19F NMR Chemical Shifts for Trifluoromethyl-Substituted Aromatic Compounds Note: This table is illustrative. Specific chemical shifts for this compound would require dedicated calculations and referencing to a standard.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| 1H | Aromatic (ortho to NH2) | 6.5 - 7.0 |
| 1H | Aromatic (meta to NH2) | 7.0 - 7.5 |
| 1H | NH2 | 3.5 - 5.0 |
| 19F | CF3 on aromatic ring | -58 to -62 |
Thermodynamic Parameter Computations and Stability Analysis
Quantum chemical calculations can be used to compute various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are essential for understanding the stability of a molecule and its behavior in chemical reactions.
Investigation of Hyperconjugative Interactions and Intramolecular Stabilization
In molecules like this compound, significant hyperconjugative interactions are expected. These can include interactions between the lone pair of the nitrogen atom (nN) and the antibonding π* orbitals of the aromatic rings (nN → π), as well as interactions involving the σ and σ orbitals of the C-H, C-C, and C-F bonds. These delocalization effects play a crucial role in stabilizing the molecule. researchgate.net
Studies on related compounds, such as 4-nitro-3-(trifluoromethyl)aniline, have utilized NBO analysis to understand the intramolecular interactions responsible for molecular stabilization. nih.govchemicalbook.com For this compound, NBO analysis would likely reveal significant charge delocalization from the amino group to the phenyl rings and the influence of the trifluoromethyl group on the electronic structure.
Mechanistic Elucidation of Reactions Involving 4 Phenyl 3 Trifluoromethyl Aniline Systems
Exploration of Reaction Pathways and Transition States
The reaction pathways of aniline (B41778) derivatives, including systems analogous to 4-phenyl-3-(trifluoromethyl)aniline, are often elucidated through a combination of experimental studies and computational modeling. A prominent reaction type for anilines is nucleophilic aromatic substitution (SNAr). For instance, in the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, an addition-elimination mechanism is proposed. researchgate.net This pathway involves the initial attack of the aniline nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring.
The transition state for such reactions is characterized by a significant degree of bond formation between the aniline nitrogen and the aromatic carbon. researchgate.net Studies on similar reactions have indicated a positive charge buildup on the aniline nitrogen in the transition state, which is stabilized by electron-donating groups on the aniline ring. researchgate.net
In a different context, the hydrolysis of trifluoromethyl-substituted phenols, which share the trifluoromethyl group with the target molecule, has been shown to proceed through a benzoyl fluoride (B91410) intermediate. rsc.org Density functional theory (DFT) calculations have suggested that the key defluorination step in these systems likely follows an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is driven by β-elimination. rsc.org While this is a reaction of a phenol (B47542) and not an aniline, it highlights a potential pathway for transformations involving the trifluoromethyl group itself under specific conditions.
Identification of Key Catalytic Intermediates
In many transition metal-catalyzed reactions involving trifluoromethyl-containing compounds, the nature of the catalytic intermediates plays a pivotal role in determining the course of the reaction. For example, in copper-catalyzed trifluoromethylation reactions, Cu-CF3 species are recognized as key intermediates. organic-chemistry.org Although not specifically studying this compound, research on the copper-catalyzed trifluoromethylation of propargyl electrophiles has shown that the ligand bound to the copper center can significantly influence the regioselectivity of the trifluoromethyl group addition. organic-chemistry.org Bipyridyl-derived ligands, for example, can control whether the trifluoromethyl group adds to the terminal or internal carbon of the propargyl system. organic-chemistry.org
In the context of reactions directly involving the aniline functionality, such as palladium-catalyzed cross-coupling reactions, the key intermediates would likely involve oxidative addition of an aryl halide to a low-valent palladium complex, followed by coordination of the this compound and subsequent reductive elimination to form the C-N bond. The specific structure and stability of these organometallic intermediates would be influenced by the electronic properties of the trifluoromethyl and phenyl substituents.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative data on reaction rates and offer deep insights into reaction mechanisms. For reactions involving aniline derivatives, second-order kinetics are often observed, particularly in SNAr reactions. researchgate.netnih.govd-nb.info The rate of these reactions is typically dependent on the concentrations of both the aniline and the electrophilic substrate.
The electronic nature of substituents on the aniline ring has a profound impact on the reaction rate. Electron-donating groups (EDGs) on the aniline ring generally increase the reaction rate by enhancing the nucleophilicity of the amino group. Conversely, electron-withdrawing groups (EWGs) decrease the rate. nih.govd-nb.info This relationship can be quantified using Hammett and Brønsted correlations, which relate the logarithm of the rate constant to the substituent's electronic parameter (σ) and the pKa of the conjugate acid of the aniline, respectively. nih.gov
For example, in the reaction of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, the second-order rate constant increases as the substituent changes from an electron-withdrawing group to an electron-donating group. nih.govd-nb.info The solvent also plays a critical role, with reaction rates often being significantly affected by the polarity and hydrogen-bonding capabilities of the medium. nih.govd-nb.info
Table 1: Effect of Substituent on Second-Order Rate Constants (k1) for the Reaction of para-X-substituted Anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in Different Solvents at 25°C.
| Substituent (X) | k1 in Methanol (M-1s-1) | k1 in Me2SO (M-1s-1) |
| 4-OH | 4.00 x k4-H | 9.15 x k4-H |
| 4-OMe | 2.33 x k4-H | 4.56 x k4-H |
| 4-Me | - | - |
| H | k4-H | k4-H |
| 4-F | - | - |
| 4-I | - | - |
| 4-Cl | - | - |
| Data derived from trends described in references nih.govd-nb.info. The exact values for k4-H and other substituents were not provided in the snippets. |
Stereochemical Control and Regioselectivity in Transformations
Controlling the stereochemistry and regioselectivity of reactions is a central theme in modern organic synthesis. In transformations involving molecules like this compound, the inherent electronic and steric properties of the substituents dictate the preferred sites of reaction.
The trifluoromethyl group is a strong electron-withdrawing group, while the phenyl group can be either electron-donating or -withdrawing depending on its substitution. The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. The interplay of these groups on the aniline ring will govern the regioselectivity of further substitutions.
A clear example of regiochemical control, although not on the target molecule itself, is seen in the nitration of N-acetyl-3-(trifluoromethoxy)aniline. In this case, nitration occurs mainly at the 6-position (ortho to the amino group and meta to the trifluoromethoxy group) and to a lesser extent at the 4-position (para to the amino group). beilstein-journals.org This demonstrates the powerful directing effect of the acetylated amino group.
In copper-catalyzed trifluoromethylation reactions, the choice of ligand has been shown to be a powerful tool for controlling regioselectivity. organic-chemistry.org For instance, using 1,10-phenanthroline (B135089) as a ligand in the reaction with propargyl bromodifluoroacetates leads to the formation of 1,1-disubstituted (trifluoromethyl)allenes with high selectivity. organic-chemistry.org This principle of ligand-controlled regioselectivity could potentially be applied to reactions involving this compound to direct transformations to a specific position.
Influence of Substituent Effects on Reaction Mechanisms
Substituent effects can be so pronounced that they can lead to a change in the fundamental reaction mechanism. A notable example is the reaction of para-substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole. nih.govd-nb.info For less basic anilines (those with electron-withdrawing or weakly donating substituents like 4-Cl, 4-I, 4-F, and H), the reaction proceeds through a polar SNAr mechanism. nih.gov However, for more basic anilines (with strongly electron-donating substituents like 4-OH, 4-OMe, and 4-Me), the mechanism shifts to a single electron transfer (SET) pathway. nih.gov This mechanistic change is evidenced by biphasic and concave upward Hammett and Brønsted plots. nih.gov
The trifluoromethyl group in this compound is a potent electron-withdrawing group. Its presence is expected to decrease the nucleophilicity of the aniline nitrogen, thereby slowing down reactions where the aniline acts as a nucleophile. researchgate.net In reactions where the aromatic ring of the aniline undergoes electrophilic attack, the trifluoromethyl group will act as a deactivating group and a meta-director. The phenyl group at the 4-position, being relatively electron-donating (compared to hydrogen), will activate the ring, but its influence will be modulated by the powerful deactivating effect of the trifluoromethyl group.
Table 2: Influence of Aniline Substituent on Reaction Mechanism
| Aniline Substituent Type | Predominant Reaction Mechanism with Highly Electrophilic Aromatics |
| Less Basic (e.g., 4-Cl, 4-I, 4-F, H) | Polar SNAr |
| More Basic (e.g., 4-OH, 4-OMe, 4-Me) | Single Electron Transfer (SET) |
| Based on findings from references nih.govd-nb.info. |
Advanced Research Applications of 4 Phenyl 3 Trifluoromethyl Aniline in Synthetic Chemistry and Materials Science
Versatile Building Block in Complex Organic Synthesis
The strategic placement of the amino and trifluoromethyl groups on the phenyl ring makes 4-Phenyl-3-(trifluoromethyl)aniline a highly versatile building block in complex organic synthesis. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the metabolic stability and lipophilicity of the resulting molecules, which is a desirable trait in medicinal chemistry. The amino group, on the other hand, serves as a key functional handle for a wide array of chemical transformations.
Researchers have utilized this compound as a crucial intermediate in the synthesis of various bioactive molecules. For instance, derivatives of anilines containing trifluoromethyl groups are instrumental in the development of kinase inhibitors for oncology research. The presence of the trifluoromethyl group can enhance the binding affinity of these inhibitors to their target proteins.
Precursor for Advanced Heterocyclic Scaffolds
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in a vast number of pharmaceuticals and functional materials. This compound serves as a valuable precursor for creating advanced heterocyclic systems. The incorporation of the trifluoromethyl group into these scaffolds can profoundly impact their biological activity and physical properties.
Recent research has focused on the synthesis of trifluoromethyl-containing heterocyclic compounds due to their significant role in pharmaceuticals, agrochemicals, and materials. The introduction of a trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in drug molecules. The construction of these complex molecules often relies on the use of trifluoromethyl building blocks like this compound, which can be cyclized with suitable partners to form diverse heterocyclic rings. For example, methods have been developed for synthesizing various trifluoromethylated heterocycles, including 1,2,4-triazoles and imidazoles, through cycloaddition and cyclocondensation reactions.
Contributions to Functional Material Development
The distinct electronic and structural features of this compound make it a valuable component in the design and synthesis of functional materials with tailored properties.
Incorporation into Polymeric Systems for Specific Properties
The integration of this compound into polymer chains can impart specific and desirable characteristics to the resulting materials. For instance, the trifluoromethyl group is known to enhance thermal stability and chemical resistance. A study on the interaction of a polymeric layer derived from a related compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, demonstrated its potential application in electrochemical sensors. The presence of the -PhCF3 group was found to be important for the recognition of synthetic stimulants. This highlights the role of the trifluoromethylated phenyl moiety in creating functional polymer surfaces.
Precursors for Triarylmethanes and Related Aromatic Systems
While direct synthesis of triarylmethanes from this compound is not extensively documented in the provided search results, the chemistry of anilines is fundamental to the synthesis of various aromatic systems. The amino group can be diaz
Future Perspectives and Emerging Directions in 4 Phenyl 3 Trifluoromethyl Aniline Research
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmental stewardship has spurred the development of greener synthetic routes for producing 4-phenyl-3-(trifluoromethyl)aniline and its precursors. Research is moving away from traditional methods that often rely on harsh conditions and hazardous reagents.
One promising green approach involves the use of Deep Eutectic Solvents (DES) as alternative reaction media. For instance, the synthesis of related allylic anilines has been successfully demonstrated in a DES composed of choline (B1196258) chloride and lactic acid. unizar.es This method offers high yields and avoids the use of volatile organic solvents. unizar.es
Innovations in reduction methodologies are also a key focus. Traditional reduction of the nitro group to form the aniline (B41778) often uses stoichiometric metal reductants like iron powder, which generates large amounts of iron mud waste. google.com Newer protocols are exploring catalytic systems that are more environmentally benign. A notable example is the use of a FeCl₃·6H₂O/activated carbon/hydrazine (B178648) hydrate (B1144303) system, which significantly reduces inorganic waste. google.com Furthermore, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel remains a cornerstone of cleaner synthesis, and emerging techniques such as photocatalytic reduction with TiO₂-based catalysts are being explored for even greener profiles. asianpubs.org
Flow chemistry, utilizing microreactors, is another emerging innovation that offers enhanced safety, better reaction control, and improved heat transfer, particularly for potentially hazardous steps like nitration. These sustainable methodologies are pivotal in reducing the environmental footprint associated with the production of trifluoromethylated anilines.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Step/Process | Traditional Method | Emerging Green Alternative | Key Advantage |
|---|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., THF, Methanol) | Deep Eutectic Solvents (e.g., Choline Chloride/Lactic Acid) | Reduced VOC emissions, recyclability. unizar.es |
| Nitration | Nitric Acid / Sulfuric Acid | Acetic Anhydride / Concentrated Nitric Acid | Lower reaction temperature, fewer byproducts. google.com |
| Nitro Reduction | Iron Powder / Acid | Catalytic Hydrogenation (e.g., Pd/C) | Avoids metal sludge waste. asianpubs.org |
| Nitro Reduction | Iron Powder / Acid | FeCl₃·6H₂O / Hydrazine Hydrate | Reduced generation of iron mud. google.com |
| Process Tech. | Batch Processing | Flow Chemistry (Microreactors) | Enhanced safety and control. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems is crucial for synthesizing structurally complex and stereochemically defined derivatives of this compound. The focus is on achieving higher reactivity and, critically, greater selectivity.
For the synthesis of chiral α-trifluoromethyl amines, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy. nih.gov Research has demonstrated the utility of various catalyst systems, including:
Hydrogenation Catalysts : Iridium-based catalysts with chiral ligands are used for the hydrogenation of CF₃-imines, providing access to secondary aniline products. nih.gov
Transfer Hydrogenation : Chiral phosphoric acids and Noyori-type ruthenium catalysts have been employed to promote transfer hydrogenation, yielding enantiomerically enriched amines. nih.gov
Aryl Addition Catalysts : Palladium(II) complexes with PyOX ligands and Rhodium-bis(phosphine) systems (e.g., WingPhos) have been developed for the catalytic coupling of arylboroxines with trifluoromethyl ketimines, enabling the direct formation of sterically congested stereogenic centers. nih.gov
Beyond reduction, transition-metal catalysis is being exploited for novel C-H functionalization and coupling reactions. Copper, palladium, and nickel catalysts have been instrumental in the 1,4-functionalization of 1,3-enynes to create diverse fluoroalkylated allenes. researchgate.net Similarly, copper(I)-catalyzed coupling reactions between aryl halides like 3-bromo-5-trifluoromethyl-phenylamine and imidazoles have been established to form C-N bonds efficiently at elevated temperatures. google.com These advanced catalytic methods provide powerful tools for building molecular complexity and achieving high levels of chemo-, regio-, and enantioselectivity. nih.govresearchgate.net
Table 2: Novel Catalytic Systems in Trifluoromethyl-Aniline Synthesis
| Catalytic Transformation | Catalyst System | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Enantioselective Hydrogenation | Iridium-based complexes | CF₃-Imines | Chiral secondary amines | nih.gov |
| Enantioselective Transfer Hydrogenation | Chiral Phosphoric Acid | N-Aryl Ketimines | High enantioselectivity | nih.gov |
| Aryl Addition | Pd(II) / PyOX Ligand | N,O-acetals of trifluoroacetaldehyde | Benzylic α-trifluoromethyl amines | nih.gov |
| Aryl Addition | Rh / WingPhos | Acyclic trifluoromethyl ketimines | Diaryl trifluoroethylamines | nih.gov |
| C-N Coupling | Copper(I) salt | 3-bromo-5-trifluoromethyl-phenylamine | C-N bond formation | google.com |
Integration into Advanced Functional Materials and Molecular Devices
The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives attractive building blocks for advanced functional materials and molecular devices.
A significant application lies in the creation of photoresponsive systems. For example, a derivative, 4-nitro-3-(trifluoromethyl)aniline (B27955), has been incorporated as a nitric oxide (NO) photodonor into a sophisticated bichromophoric conjugate. chemicalbook.com This molecular device uniquely combines an NO-releasing unit with a singlet oxygen photosensitizer. By tuning the wavelength of incident light, the selective release of either NO (with blue light) or the generation of cytotoxic singlet oxygen (with green light) can be precisely controlled. Such a system, which has shown amplified photomortality in melanoma cells, represents a significant advance in photodynamic therapy. chemicalbook.com
In the realm of polymer chemistry, fluorinated anilines are used to construct materials with specialized properties. 4-Fluoro-3-(trifluoromethyl)aniline has been used as a monomer in the synthesis of well-defined rod-coil block copolymers. sigmaaldrich.com These materials, composed of rigid trifluoromethylated poly(phenylene oxide) segments and flexible coil segments, can self-assemble into complex nanostructures, making them suitable for applications in membranes, electronics, and surface coatings. The trifluoromethyl groups are known to enhance properties such as thermal stability and solubility in specific solvents. nih.gov
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry has become an indispensable tool for accelerating the discovery and development of new this compound derivatives. By predicting molecular properties and modeling interactions, researchers can rationally design molecules for specific functions, saving significant time and resources.
Ab initio and Density Functional Theory (DFT) methods are extensively used to study the electronic properties of these molecules. For instance, calculations on 4-nitro-3-(trifluoromethyl)aniline have been performed to determine its thermodynamic functions, total dipole moment, and first-order hyperpolarizability (a measure of nonlinear optical activity). chemicalbook.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand charge transfer within the molecule, which is crucial for designing materials for electronics and photonics. chemicalbook.com
Computational methods are also vital for understanding and predicting intermolecular interactions, which govern the solid-state packing and physical properties of materials. The PIXEL method, for example, has been used to quantitatively calculate interaction energies in the crystal structures of related trifluoromethyl-substituted compounds. researchgate.net These studies reveal the crucial role of weak interactions, such as C-H···O, C-H···F, and π-π stacking, in stabilizing the crystal lattice. researchgate.net
In drug discovery, computational docking and molecular modeling are used to predict the binding affinity and orientation of aniline derivatives within the active sites of biological targets. This approach was used to design novel tri-aryl imidazole-benzene sulfonamide hybrids as selective inhibitors of carbonic anhydrase IX and XII, enzymes implicated in cancer. nih.gov The computational predictions showed good agreement with the experimentally determined biological activity, validating the use of these in silico tools for designing derivatives with tailored therapeutic properties. nih.gov
Table 3: Computationally Derived Properties of Trifluoromethyl-Aniline Derivatives
| Computational Method | Property Investigated | Application / Significance | Reference |
|---|---|---|---|
| DFT (B3LYP) | HOMO-LUMO energy gap, Dipole moment, Hyperpolarizability | Prediction of electronic and non-linear optical properties. | chemicalbook.com |
| PIXEL Calculation | Intermolecular interaction energies (C-H···O, C-H···F) | Understanding crystal packing and solid-state properties. | researchgate.net |
| Molecular Docking | Binding orientation and affinity in enzyme active sites | Rational design of selective enzyme inhibitors for drug discovery. | nih.gov |
Q & A
Basic: What are the standard synthetic routes for 4-Phenyl-3-(trifluoromethyl)aniline, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves halogenation or coupling strategies. For example, chlorination of precursor anilines using N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C) in polar solvents like DMF yields intermediates . Cross-coupling reactions (e.g., Suzuki-Miyaura) between aryl halides and phenylboronic acids, catalyzed by Pd complexes, introduce the phenyl group . Optimization focuses on solvent choice (e.g., THF for solubility), catalyst loading (0.5–2 mol%), and inert atmosphere to prevent oxidation. Yields >80% are achievable with rigorous exclusion of moisture .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : and NMR identify substituent positions and electronic environments (e.g., trifluoromethyl at δ ~ -60 ppm in ) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing bond angles and packing motifs. For example, the trifluoromethyl group induces steric hindrance, distorting the benzene ring by ~5° .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 268.1) .
Advanced: How do electronic effects of the trifluoromethyl group influence electrophilic aromatic substitution (EAS) reactivity?
Methodological Answer:
The -CF group is strongly electron-withdrawing (-I effect), meta-directing, and deactivates the ring. Computational studies (e.g., DFT/B3LYP) show reduced electron density at the para position, making nitration or sulfonation challenging. Experimentally, reactions require harsh conditions (e.g., HNO/HSO at 100°C) and yield <50% para-substituted products . Comparative studies with -CH analogs show 10x lower reactivity in halogenation .
Advanced: What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer:
It serves as a precursor for bioactive molecules:
- Anticancer Agents : Coupling with heterocycles (e.g., pyridines) via Buchwald-Hartwig amination forms kinase inhibitors .
- Agrochemicals : Diazotization followed by Sandmeyer reactions introduces halogens for fungicide synthesis .
- Case Study : A 2024 study used it to synthesize a Notum inhibitor via triazole formation (CuAAC click chemistry), achieving IC = 50 nM .
Advanced: How can DFT calculations predict regioselectivity in derivatization reactions?
Methodological Answer:
DFT (B3LYP/6-311+G(d,p)) computes Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the amino group ( = 0.12) and phenyl-adjacent carbon ( = 0.09) are reactive. Transition state modeling (e.g., NEB method) validates that -CF lowers activation energy for meta-substitution by 15 kcal/mol vs. ortho .
Advanced: What strategies resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Discrepancies arise from:
- Impurity Profiles : HPLC-MS detects byproducts (e.g., dehalogenated species in Suzuki couplings) .
- Solvent Effects : DMF increases yields by 20% vs. THF in amidation due to better solubility .
- Catalyst Deactivation : Pd leaching in cross-couplings reduces reproducibility; ICP-MS confirms residual Pd <1 ppm with silica-thiol scavengers .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to skin/eye irritation risks .
- Storage : Under nitrogen at 2–8°C to prevent oxidative degradation .
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How do steric and electronic properties compare with analogs like 4-Chloro-3-(trifluoromethyl)aniline?
Methodological Answer:
Advanced: What experimental techniques elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects : -labeling tracks substituent migration in Friedel-Crafts alkylation .
- In Situ IR : Monitors intermediates in real-time (e.g., nitrosamine formation at 1520 cm) .
- EPR Spectroscopy : Detects radical intermediates in oxidative coupling reactions .
Advanced: How is this compound utilized in materials science, particularly polymer synthesis?
Methodological Answer:
It acts as a monomer in polyimides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
